1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine is a compound characterized by its unique molecular structure and potential biological applications. This compound features a pyrrolidine ring substituted with a sulfonyl group and a 3,4-dimethoxyphenyl moiety, which contributes to its chemical reactivity and biological activity.
This compound falls under the category of sulfonyl pyrrolidine derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The specific structural characteristics of 1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine make it a subject of interest in medicinal chemistry and drug discovery.
The synthesis of 1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine can be achieved through several methods, often involving the reaction of pyrrolidine with sulfonyl chlorides and substituted phenols. One common synthetic route involves:
The synthesis typically requires careful control of reaction conditions (temperature, solvent choice) to optimize yield and purity.
The molecular formula of 1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine is . Its structure includes:
The three-dimensional arrangement allows for various interactions that may influence biological activity. X-ray crystallography or NMR spectroscopy can be employed to confirm its structural integrity.
1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine can participate in various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for 1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine is primarily linked to its interaction with biological targets such as enzymes or receptors. For instance:
Further studies are required to elucidate specific pathways affected by this compound.
Characterization techniques such as HPLC or mass spectrometry can provide insights into purity and stability under various conditions.
1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine has potential applications in:
1-(3,4-Dimethoxyphenyl)sulfonylpyrrolidine represents a structurally specialized sulfonamide derivative characterized by the fusion of an electron-rich aryl system with a saturated nitrogen heterocycle. This molecular architecture positions it within a pharmacologically significant chemical space, leveraging the biological relevance of both the sulfonamide functional group (noted for target engagement capabilities) and the pyrrolidine ring (contributing conformational restraint). The 3,4-dimethoxyphenyl moiety further enhances its potential for diverse biological interactions through electron donation and steric bulk [1] [9]. As a synthetic intermediate and potential pharmacophore, this compound exemplifies modern hybridization strategies in medicinal chemistry, where distinct bioactive fragments are combined to yield novel entities with optimized properties [3].
The systematic IUPAC name for this compound is 1-[(3,4-dimethoxyphenyl)sulfonyl]pyrrolidine, precisely defining its molecular architecture: a pyrrolidine ring nitrogen-bound to a sulfonyl group that is para-substituted with a 3,4-dimethoxybenzene system. Its molecular formula is C₁₂H₁₇NO₄S, with a calculated exact mass of 271.09 g/mol. Key structural features include:
Table 1: Fundamental Structural and Chemical Descriptors
Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | 1-[(3,4-dimethoxyphenyl)sulfonyl]pyrrolidine |
Molecular Formula | C₁₂H₁₇NO₄S |
Exact Mass | 271.09 g/mol |
Key Functional Groups | Sulfonamide, dialkyl ether, saturated heterocycle |
Aromatic System | 1,2-Dimethoxybenzene (veratrole derivative) |
The pyrrolidine ring adopts a non-planar conformation due to its saturated nature, existing predominantly in envelope or half-chair conformations that interconvert rapidly at room temperature. While the compound lacks chiral centers (due to symmetric substitution at nitrogen and absence of stereogenic carbons in this specific derivative), related N-substituted pyrrolidine sulfonamides with asymmetric carbon atoms can exhibit stereoisomerism. In such cases:
The compound emerges from a century-long evolution in sulfonamide chemistry, originating with the antibacterial revolution initiated by Prontosil™ (1935). Key developmental milestones include:
Synthetic access typically employs nucleophilic displacement where pyrrolidine attacks 3,4-dimethoxyphenylsulfonyl chloride, producing the sulfonamide linkage. This methodology draws from classical sulfonamide formation but applies contemporary purification techniques (e.g., chromatography, recrystallization) to achieve high purity [5] [6]. The incorporation of the dimethoxyphenyl system specifically leverages the "veratrole" motif—a structural element historically associated with natural product bioactivity and metabolic stability enhancement in synthetic analogs [8].
This scaffold demonstrates multifaceted significance in pharmaceutical research, primarily as:
Recent applications highlight its role in antimicrobial and antitumor agent development:
Table 2: Biological Activity Profiles of Structurally Related Sulfonamide Hybrids
Hybrid Structure | Biological Target | Potency (MIC or IC₅₀) | Reference Compound |
---|---|---|---|
Imidazo[1,2-a]pyridine sulfonamides | M. tuberculosis H37Rv | 0.05–0.4 μg/mL | IPA-6, IPS-1 [3] |
Thiadiazolo[3,2-a]pyrimidine sulfonamides | Tumor cell lines (DNA intercalation) | Moderate to high affinity | 4c, 4f, 4j [6] |
Thienopyridine sulfonamides | Bacterial pathogens (E. coli, B. mycoides) | MIC 0.0048–0.0195 mg/mL | 12a, 15 [5] |
Structure-activity relationship (SAR) studies reveal critical determinants of activity:
Molecular docking analyses of similar compounds demonstrate stable binding at enzyme active sites (e.g., mycobacterial enoyl-ACP reductase, InhA) through:
Table 3: Computed Molecular Properties Relevant to Drug-Likeness
Parameter | Value | Calculation Method | Drug-Likeness Relevance |
---|---|---|---|
Partition coefficient (LogP) | ~2.1 (predicted) | Crippen's method | Optimal range 1–3 for membrane permeability |
Topological polar surface area (tPSA) | 61.5 Ų | Ertl’s method | <90 Ų favors oral absorption |
Hydrogen bond acceptors | 4 | Structural count | Impacts solubility and transport |
Hydrogen bond donors | 0 | Structural count | Influences membrane permeation |
Rotatable bonds | 4 | Structural count | Affects conformational flexibility |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9